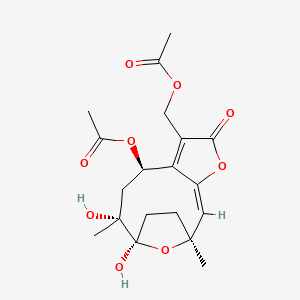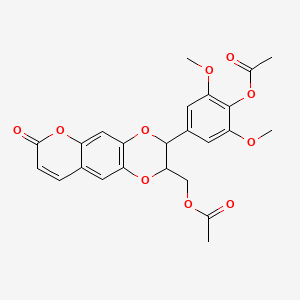
GINSENG TETRAPEPTIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ginseng Tetrapeptide is a complex substance that stimulates the growth of various cells without any morphological change and shows no toxicity . It is derived from Ginseng, a genus of 12 species of medicinal herbs of the family Araliaceae .
Synthesis Analysis
The synthesis of this compound involves a group of transcription factors (TFs) known as the TCP family, which play a crucial role in plant growth, development, hormone signaling, and synthesis of secondary metabolites . The synthetic pathway of Ginsenoside Ro, a component of this compound, uses the 2,3-oxysqualene generated from the end product of the mevalonate (MVA) and 2-c-methyl-d-erythritol 4-phosphate (MEP) pathways as the substrate for the synthesis of the triterpene molecular skeleton .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various components. The TCP family of transcription factors, which are involved in its synthesis, have bHLH structures .Chemical Reactions Analysis
This compound undergoes various chemical reactions. Ginsenosides, the main bioactive molecules of ginseng, can undergo biotransformation to bioactive metabolites such as compound K by enteric bacteria following ingestion .Physical And Chemical Properties Analysis
This compound is a complex substance containing dozens of bioactive and potentially effective therapeutic compounds . The quantity and type of ginsenoside vary greatly depending on ginseng species and their relative quantity in a given ginseng species is greatly affected by extraction processes as well as by subjecting ginseng to various procedures such as heating .Wirkmechanismus
Ginseng Tetrapeptide is promoted as an adaptogen, a product that increases the body’s resistance to stress. This can be supported with reference to its anticarcinogenic and antioxidant properties . Ginseng berry-derived and sequence-modified peptides have been shown to promote the proliferation rate of dermal papilla (DP) cells and keratinocytes, in addition to having antioxidant properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ginseng Tetrapeptide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "HOBt", "DIC", "DMF", "Dichloromethane", "TFA", "Triisopropylsilane", "Diethyl ether", "Ethanol", "Acetic acid", "Piperidine", "N,N-Diisopropylethylamine", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Val-OH to Fmoc-Gly-OH using DIC and HOBt in DMF", "3. Deprotection of Fmoc group from Fmoc-Val-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Glu(OtBu)-OH to Fmoc-Val-Gly-OH using DIC and HOBt in DMF", "5. Deprotection of Fmoc group from Fmoc-Glu(OtBu)-Val-Gly-OH using 20% TFA in dichloromethane", "6. Coupling of Fmoc-Arg(Pbf)-OH to Fmoc-Glu(OtBu)-Val-Gly-OH using DIC and HOBt in DMF", "7. Deprotection of Fmoc group from Fmoc-Arg(Pbf)-Glu(OtBu)-Val-Gly-OH using 20% TFA in dichloromethane", "8. Cleavage of the peptide from the resin using TFA, triisopropylsilane, and water", "9. Purification of the peptide using preparative HPLC", "10. Characterization of the peptide using analytical HPLC, mass spectrometry, and NMR spectroscopy" ] } | |
| 178553-95-2 | |
Molekularformel |
C18H33N7O7 |
Molekulargewicht |
459.5 |
Herkunft des Produkts |
United States |
Q1: What is the structural conformation of the ginseng tetrapeptide in solution?
A1: The this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH adopts a rigid backbone conformation in dimethyl sulfoxide (DMSO)-d6 solution. [] This rigidity is attributed to three intramolecular hydrogen bonds: []
Q2: Has the this compound been tested for its effects on cell growth?
A2: Yes, a study investigated the effects of the this compound (specifically referred to as "Panax ginseng 1 L D D" in the study) and its isomer ("Panax ginseng 1 L L L") on the growth of cultured human cells. [] The study used two cell lines:
Q3: Are there any computational studies on the this compound?
A3: Yes, the solution conformation of the this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH was determined using a combination of NMR spectroscopy and computational techniques. [] Researchers used the DADAS90 program to analyze the NMR data and determine the most likely conformation of the peptide in solution. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)

